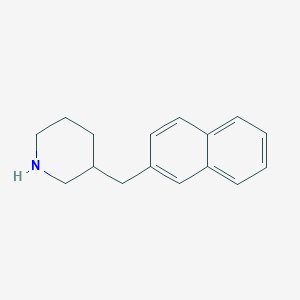

3-(2-Naphthylmethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

3-(naphthalen-2-ylmethyl)piperidine |

InChI |

InChI=1S/C16H19N/c1-2-6-16-11-13(7-8-15(16)5-1)10-14-4-3-9-17-12-14/h1-2,5-8,11,14,17H,3-4,9-10,12H2 |

InChI Key |

JZITZRZHDBNSIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Contextualization of Piperidine Scaffolds in Modern Drug Discovery Paradigms

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in drug discovery. researchgate.netmdpi.com It is considered a "privileged" structure because its derivatives are capable of interacting with a wide array of biological targets, leading to diverse pharmacological activities. nih.gov The prevalence of this scaffold is underscored by its presence in numerous FDA-approved pharmaceuticals, spanning more than twenty therapeutic classes. researchgate.netmdpi.com The structural and physicochemical properties of the piperidine ring allow it to serve as a versatile framework in drug design. Its saturated, non-planar structure provides three-dimensional diversity, which is crucial for specific and high-affinity interactions with the binding sites of proteins such as receptors and enzymes. researchgate.net

Rationale for Investigating 2 Naphthylmethyl Substitution Patterns in Piperidine Derivatives

The rationale for attaching a 2-naphthylmethyl group to the piperidine (B6355638) scaffold is rooted in established principles of medicinal chemistry, particularly those concerning structure-activity relationships (SAR). The naphthalene (B1677914) moiety is a lipophilic, bicyclic aromatic system that can significantly influence a molecule's biological activity through several mechanisms. Its large, flat surface area is ideal for engaging in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. nih.gov Such interactions can substantially increase the binding affinity and potency of a ligand.

Research has demonstrated that incorporating hydrophobic aromatic groups, such as naphthalene, can markedly enhance the inhibitory potency of compounds. nih.gov For instance, in the development of heparanase inhibitors, capping molecules with naphthalene moieties led to a significant increase in potency, attributed to favorable interactions with hydrophobic regions of the enzyme. nih.gov Similarly, studies on protease inhibitors have shown that naphthylmethyl groups can confer high potency. nih.gov The specific placement of the substituent on the piperidine ring, in this case at the 3-position, along with the linkage via a methylene (B1212753) group, provides a defined spatial orientation for the naphthyl group to explore and interact with its target. The choice of the 2-naphthyl isomer over the 1-naphthyl isomer can also be critical, as the different points of attachment lead to distinct three-dimensional shapes, which can result in significant differences in biological activity. nih.gov

The table below, derived from research on severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease inhibitors, illustrates how modifications to a naphthylmethyl group and its stereochemistry can profoundly impact biological activity, highlighting the importance of such structural features in drug design. nih.gov

| Compound | Structure Description | Inhibitory Concentration (IC₅₀ in µM) |

| 15a | (R)-methyl derivative with 2-methoxybenzyl | 1.21 ± 0.04 |

| 15b | m-methoxy derivative | 0.34 ± 0.01 |

| 15d | 2-(R)-naphthylethyl derivative | Data not specified, but used for comparison |

| 15f | 2-(S)-naphthylethyl derivative | 2-fold more potent than 15d |

This table showcases the sensitivity of biological activity to subtle structural and stereochemical changes in molecules containing naphthyl groups, providing a rationale for the specific investigation of isomers like 3-(2-Naphthylmethyl)piperidine. Data adapted from a study on SARS-CoV protease inhibitors. nih.gov

Hypothesis Driven Research Aims for 3 2 Naphthylmethyl Piperidine Analogues

Research into novel chemical entities like 3-(2-Naphthylmethyl)piperidine is typically guided by specific, testable hypotheses. The central hypothesis is often that a novel scaffold will exhibit desirable biological activity against a particular target or pathway implicated in a disease. For this compound, its structural components suggest several potential lines of inquiry. Given the prevalence of piperidine (B6355638) derivatives in treating central nervous system (CNS) disorders, a primary hypothesis could be that this compound and its analogues can act as potent and selective modulators of CNS receptors or transporters. nih.gov Another hypothesis might focus on oncology, where piperidine-containing molecules have been developed as kinase inhibitors; the naphthyl group could enhance binding to the ATP-binding pocket of a target kinase. bohrium.com

Hypothesis-driven research involves the systematic synthesis of analogues to probe the structure-activity relationship (SAR). nih.gov This process, often termed "drug upgrade" or lead optimization, aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, this would involve creating a library of related molecules with targeted modifications.

The following table outlines potential hypothesis-driven research aims for analogues of this compound.

| Analogue Series | Structural Modification | Primary Research Aim / Hypothesized Target |

| A | Substitution on the naphthalene (B1677914) ring (e.g., adding hydroxyl, methoxy, or halogen groups) | To probe the role of electronics and hydrogen bonding in target engagement, potentially for dopamine (B1211576) or serotonin (B10506) transporters. researchgate.netresearchgate.net |

| B | Modification of the piperidine nitrogen (e.g., alkylation, acylation, or incorporation of different functional groups) | To modulate basicity, lipophilicity, and pharmacokinetic properties; to target G-protein coupled receptors (GPCRs). |

| C | Altering the position of the naphthylmethyl group on the piperidine ring (e.g., moving it from the 3- to the 4-position) | To investigate the impact of substituent geometry on binding affinity for a specific enzyme, such as soluble epoxide hydrolase. nih.gov |

| D | Introducing chirality at the 3-position of the piperidine ring | To develop stereoselective ligands with improved potency and reduced off-target effects for a specific biological target. thieme-connect.comresearchgate.net |

| E | Replacing the naphthalene ring with other bicyclic or bulky lipophilic groups (e.g., quinoline, indole (B1671886), adamantane) | To assess the specific contribution of the naphthyl scaffold to biological activity through "scaffold hopping". researchgate.netacs.org |

Overview of Research Methodologies Employed in the Study of Novel Chemical Entities

Strategic Approaches for Piperidine (B6355638) Ring Formation with Naphthylmethyl Integration

The construction of the this compound core can be achieved through various strategies that either pre-install the naphthylmethyl moiety onto a precursor that is then cyclized, or form the piperidine ring and the C-C bond to the naphthylmethyl group in a concerted or sequential manner.

Hydrogenation/Reduction Strategies for Precursor Compounds

A common and effective method for the synthesis of piperidines is the reduction of corresponding pyridine precursors. This can be achieved through catalytic hydrogenation of a suitably substituted pyridine or via reductive amination.

One direct approach involves the catalytic hydrogenation of 3-(2-naphthoyl)piperidine. The ketone precursor can be reduced to the desired methylene (B1212753) group under specific catalytic conditions. For instance, the use of palladium on carbon (Pd/C) in acetic acid or platinum(IV) oxide (PtO₂) in ethanol (B145695) can effectively yield this compound. wikipedia.org These methods offer high regioselectivity and are compatible with various functional groups, though they may require strict anhydrous conditions for the initial acylation step and carry a risk of over-reduction. wikipedia.org

Alternatively, reductive amination provides a modular route. This strategy involves the condensation of a 3-ketopiperidine derivative with 2-naphthylmethylamine to form an imine intermediate, which is then selectively reduced. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation, capable of selectively reducing the iminium ion in the presence of other carbonyl groups. chim.it This method proceeds via protonation of the imine followed by hydride transfer and can exhibit diastereoselectivity influenced by the steric bulk of the naphthyl group. wikipedia.org

Table 1: Hydrogenation/Reduction Strategies for this compound Synthesis

| Precursor | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 3-(2-Naphthoyl)piperidine | H₂, 10% Pd/C, Acetic Acid, 25°C | 82% | wikipedia.org |

| 3-(2-Naphthoyl)piperidine | H₂, PtO₂, Ethanol, 50°C | 78% | wikipedia.org |

| 3-Ketopiperidine and 2-Naphthylmethylamine | NaBH₃CN, MeOH/CH₂Cl₂ (1:1) | 68-75% | wikipedia.org |

Intramolecular Cyclization Pathways for Piperidine Ring Closure

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring from acyclic precursors where the 2-naphthylmethyl group is already incorporated. These reactions often proceed with high regio- and stereoselectivity.

One plausible approach is the intramolecular reductive amination of an N-(2-naphthylmethyl)-substituted amino-aldehyde or amino-ketone. For example, a precursor such as N-(2-naphthylmethyl)-5-oxohexanamine could undergo cyclization upon treatment with a reducing agent like sodium cyanoborohydride. The reaction would proceed through the formation of an intramolecular iminium ion, which is then reduced to the piperidine ring. organicchemistrytutor.commdpi.com This method's success is contingent on the efficient synthesis of the acyclic precursor.

Radical-mediated cyclizations offer another avenue. usm.edu An N-(2-naphthylmethyl) substituted amine containing a suitably placed radical precursor (e.g., a bromoalkenyl group) can undergo a 6-exo-trig cyclization to form the piperidine ring. acs.org These reactions are typically initiated by a radical initiator, such as tributyltin hydride or tris(trimethylsilyl)silane, and can lead to the formation of highly substituted piperidines with good diastereoselectivity. bas.bg

A noteworthy observation comes from the attempted synthesis of a related seven-membered ring, where the deprotection of a precursor led to the formation of an amino aldehyde that subsequently dehydrated to an iminium ion with the molecular formula C₁₆H₁₈N. clockss.orgwikipedia.orgchemistnotes.com This ion, upon hydrolysis, yielded 1-naphthaldehyde. clockss.orgwikipedia.orgchemistnotes.com This finding suggests that an appropriately designed N-(2-naphthylmethyl) amino aldehyde could be a viable precursor for the intramolecular formation of a this compound through cyclization and reduction of the resulting enamine or iminium ion.

Multicomponent Reaction Methodologies for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecular scaffolds like piperidines in a single synthetic operation. uct.ac.za The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for piperidine synthesis. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While powerful for generating molecular diversity, the direct synthesis of this compound via a standard Ugi reaction is not straightforward. However, a post-Ugi transformation strategy can be employed. For instance, an Ugi adduct derived from 2-naphthaldehyde (B31174) could potentially undergo a subsequent intramolecular cyclization to form the piperidine ring. It has been noted that under certain conditions, Ugi adducts derived from 2-naphthaldehyde may preferentially form spirocarbocyclic products. researchgate.net

The Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, can also be utilized in a sequence leading to piperidines. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org A one-pot, three-component reaction of an aromatic aldehyde, an amine, and a β-ketoester can yield highly functionalized piperidines. organic-chemistry.org For the synthesis of this compound, 2-naphthaldehyde could serve as the aldehyde component in such a reaction.

Table 2: Plausible Multicomponent Reaction for Piperidine Synthesis

| Reaction Type | Components | Potential Product | Reference |

|---|---|---|---|

| One-pot three-component | 2-Naphthaldehyde, Amine (e.g., ammonia), β-Ketoester | Functionalized piperidine precursor | uct.ac.zaorganic-chemistry.org |

| Ugi-4CR followed by cyclization | 2-Naphthaldehyde, Amine, Carboxylic Acid, Isocyanide | Ugi adduct for subsequent cyclization | wikipedia.orgresearchgate.net |

Selective Introduction of the 2-Naphthylmethyl Moiety

An alternative synthetic paradigm involves the formation of the piperidine ring first, followed by the selective introduction of the 2-naphthylmethyl group onto the pre-existing scaffold. This can be achieved through alkylation or cross-coupling reactions.

Alkylation Approaches on Piperidine Nitrogen or Carbon Centers

Direct alkylation of the piperidine ring is a common method for introducing substituents. For the synthesis of this compound, C-alkylation is required. This can be achieved by reacting a suitable piperidine derivative with a 2-naphthylmethyl halide.

A notable example is the alkylation of 3-bromopiperidine (B33930) with a 2-naphthylmethyl Grignard reagent. wikipedia.org This approach involves the formation of 2-naphthylmethylmagnesium bromide from 2-naphthylmethyl bromide and magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction with 3-bromopiperidine leads to the desired product, although careful temperature control is necessary to minimize competing elimination reactions. wikipedia.org

While N-alkylation is more common for piperidines, regioselective C-alkylation at the 3-position can be challenging. It often requires the use of directing groups or the generation of a specific enolate or equivalent.

Table 3: Alkylation Approaches for this compound Synthesis

| Piperidine Substrate | Alkylating Agent/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3-Bromopiperidine | 2-Naphthylmethylmagnesium bromide | THF | 64% | wikipedia.org |

| Piperidine (for N-alkylation) | 2-(Chloromethyl)naphthalene, Na₂CO₃ | Acetonitrile | - |

Cross-Coupling Reactions for Naphthylmethyl Linkage

Modern cross-coupling reactions offer powerful and versatile tools for the formation of carbon-carbon bonds, including the linkage of a 2-naphthylmethyl group to a piperidine ring.

A highly effective method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach involves the coupling of an sp²-hybridized boronic acid, such as 2-naphthylboronic acid, with a dihydropyridine (B1217469) derivative. wikipedia.org The resulting 3-substituted tetrahydropyridine (B1245486) is then catalytically hydrogenated to afford the enantioenriched this compound. wikipedia.org This method is particularly significant for its ability to control stereochemistry, which is often crucial for pharmaceutical applications.

The Suzuki-Miyaura cross-coupling reaction, which typically couples an organoboron compound with an organohalide in the presence of a palladium catalyst, can also be envisioned for this synthesis. For instance, the coupling of 2-naphthylboronic acid with a 3-halopiperidine derivative under palladium catalysis could provide a direct route to the target compound. The success of such a reaction would depend on the choice of catalyst, ligand, and reaction conditions to overcome potential challenges such as β-hydride elimination.

Table 4: Cross-Coupling Reactions for this compound Synthesis

| Reaction Type | Substrates | Catalyst System | Overall Yield | Reference |

|---|---|---|---|---|

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Pyridine-1(2H)-carboxylate, 2-Naphthylboronic acid | [Rh(cod)(OH)]₂ with chiral phosphine (B1218219) ligands, then H₂/Pd/C | 71% (two steps) | wikipedia.org |

| Suzuki-Miyaura Coupling (Proposed) | 3-Halopiperidine derivative, 2-Naphthylboronic acid | Palladium catalyst with appropriate ligand | - |

Regio- and Stereoselective Derivatization of the this compound Core

The ability to selectively introduce functional groups at specific positions of the this compound core with defined stereochemistry is paramount for developing new chemical entities with optimized properties. rsc.orgnih.govmdpi.com This section details the key strategies for achieving such selective derivatization.

The secondary amine of the piperidine ring in this compound is a prime site for functionalization. N-substitution can significantly alter the molecule's polarity, basicity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Common N-substitution reactions include alkylation, acylation, and reductive amination. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides. Acylation with acyl chlorides or anhydrides introduces amide functionalities, which can act as hydrogen bond donors or acceptors.

A notable example involves the synthesis of potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. nih.gov In this context, the piperidine nitrogen of a related scaffold was acylated with substituted benzoyl chlorides to explore structure-activity relationships. For instance, the compound 3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide was identified as a high-affinity MCH receptor antagonist. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Moiety | Significance |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF) | N-Alkyl group | Modulates basicity and lipophilicity. |

| N-Acylation | Acyl chloride or anhydride, base, solvent (e.g., CH2Cl2) | N-Acyl group (Amide) | Introduces hydrogen bonding capabilities. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | N-Alkyl group | Forms C-N bond under mild conditions. |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, base | N-Aryl group | Introduces aromatic systems directly on the nitrogen. |

Introducing substituents onto the carbon framework of the piperidine ring presents a greater synthetic challenge due to the lower reactivity of C-H bonds. However, various strategies have been developed to achieve C-substitution, often relying on the pre-functionalization of the piperidine ring or advanced C-H activation methodologies.

One indirect approach for achieving substitution at the C3 position involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine derivative, followed by a reductive ring-opening of the resulting cyclopropane. d-nb.infonih.gov This method allows for the stereoselective introduction of substituents. While direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom, catalyst-controlled C-H insertion reactions have shown promise for other positions. d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2 and C4 positions, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

For the synthesis of 3-substituted piperidines, methods such as the alkylation of 3-halopiperidines with organometallic reagents like Grignard reagents can be employed. For example, 2-naphthylmethyl Grignard reagent can react with 3-bromopiperidine to yield this compound.

| Position | Methodology | Reagents/Catalyst | Key Features |

| C2 | C-H Functionalization | Rhodium catalysts (e.g., Rh2(R-TCPTAD)4) | Site-selectivity controlled by catalyst and N-protecting group. nih.gov |

| C3 | Reductive Amination of 3-Ketopiperidine | 2-naphthylmethylamine, NaBH3CN | Modular route to 3-substituted piperidines. |

| C3 | Nucleophilic Substitution | 2-Naphthylmethyl Grignard reagent, 3-bromopiperidine | Direct formation of the C-C bond at the 3-position. |

| C4 | C-H Functionalization | Rhodium catalysts (e.g., Rh2(S-2-Cl-5-BrTPCP)4) | Achieved with specific N-acyl protecting groups. nih.gov |

The naphthyl group offers another avenue for structural diversification. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can introduce a variety of substituents onto the naphthalene (B1677914) ring system. The position of substitution is directed by the existing naphthylmethylpiperidine group.

For example, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkynyl, or amino groups. This significantly expands the chemical space accessible from the this compound core. Research on related naphthalene-based compounds has shown that substitution on the naphthalene ring can significantly impact biological activity. nih.gov

| Reaction Type | Reagents and Conditions | Introduced Substituent | Potential for Further Modification |

| Halogenation | NBS, NCS, or Br2, Lewis acid catalyst | -Br, -Cl | Precursor for cross-coupling reactions. |

| Nitration | HNO3, H2SO4 | -NO2 | Can be reduced to an amino group. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | -C(O)R | Ketone can be further functionalized. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl | Forms new C-C bonds. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Alkynyl | Forms new C-C bonds. |

Purification and Characterization Techniques in Organic Synthesis Research

The synthesis of derivatized this compound analogues necessitates rigorous purification and characterization to ensure the identity and purity of the final compounds.

Purification:

Column Chromatography: This is the most common method for purifying organic compounds. actascientific.com Silica gel is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen to separate the desired product from unreacted starting materials and byproducts.

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a valuable tool. actascientific.com

Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic and analytical techniques. ontosight.airesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O (ketones, amides), N-H (amines), and C-N bonds. researchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing further confirmation of the molecular formula. researchgate.net

| Technique | Information Obtained |

| Column Chromatography | Separation and purification of compounds. actascientific.com |

| Recrystallization | Purification of solid compounds. |

| ¹H and ¹³C NMR | Detailed structural elucidation and stereochemistry. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov |

| Infrared Spectroscopy | Identification of functional groups. researchgate.net |

| Elemental Analysis | Elemental composition and empirical formula. researchgate.net |

Receptor Binding Affinities and Ligand Selectivity Studies

The interaction of this compound and its derivatives with various receptors and transporters is a critical aspect of their pharmacological characterization.

Dopamine (B1211576) Transporter (DAT) Binding Assays

Research into piperidine-based compounds has highlighted their potential as high-affinity ligands for the dopamine transporter (DAT). A notable analog, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated a remarkable subnanomolar affinity for the DAT with a Kᵢ value of 0.7 nM. researchgate.netevitachem.com This compound also exhibited significant selectivity for the DAT over the serotonin (B10506) transporter (SERT), with a SERT/DAT selectivity ratio of 323. researchgate.net The binding affinity of these compounds is typically assessed by their ability to displace radiolabeled ligands, such as [³H]WIN 35,428, from monoamine transporters in rat brain tissue. researchgate.net

Further studies on related piperidine derivatives have shown that structural modifications can significantly influence DAT affinity. For instance, N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogues displayed high affinity for the DAT with IC₅₀ values of 8.0 and 8.2 nM, respectively. researchgate.net The stereochemistry and conformational effects, such as unsaturation at the C3 position, have also been found to be important for DAT selectivity over SERT. researchgate.net In contrast, some piperidine-containing compounds like rimcazole (B1680635) show only moderate affinity for the DAT, with a Kᵢ value of 224 nM. researchgate.net

The binding of ligands to the DAT can be complex, sometimes best described by a two-site binding model, indicating the presence of high- and low-affinity binding sites. nih.gov For example, saturation binding studies with the cocaine analog [¹²⁵I]RTI-55 in rat nucleus accumbens membranes revealed both high- and low-affinity sites. nih.gov

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Piperidine Analogues

| Compound/Analogue | Binding Affinity (Kᵢ/IC₅₀) | Selectivity (SERT/DAT) | Reference |

|---|---|---|---|

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nM (Kᵢ) | 323 | researchgate.net |

| N-methyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.0 nM (IC₅₀) | 88-fold (binding) | researchgate.net |

| N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.2 nM (IC₅₀) | - | researchgate.net |

| 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 5 nM (Kᵢ) | 48 | researchgate.net |

| Rimcazole | 224 nM (Kᵢ) | - | researchgate.net |

Serotonin Transporter (SERT) Binding Assays

The serotonin transporter (SERT) is another key target for piperidine derivatives. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated their potential as high-affinity ligands for SERT. nih.gov The affinity of these compounds, evaluated by their ability to displace [³H]-paroxetine, showed Kᵢ values ranging from 2 to 400 nM, which is comparable to the well-known SERT inhibitor, fluoxetine. nih.gov

Interestingly, while some analogues show high affinity for SERT, others exhibit selectivity for DAT over SERT. The aforementioned 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, with its high DAT affinity, showed a much lower affinity for SERT, contributing to its high DAT selectivity. researchgate.net This highlights the subtle structural modifications that can shift the binding preference between these two important monoamine transporters. For instance, a benzyl (B1604629) congener of SA4503 displayed a SERT affinity with a Kᵢ of 128 nM. researchgate.net

Table 2: Serotonin Transporter (SERT) Binding Affinities of Selected Piperidine Analogues

| Compound/Analogue | Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 nM | nih.gov |

| Benzyl congener of SA4503 | 128 nM | researchgate.net |

Sigma (σ) Receptor Binding Investigations

Piperidine derivatives have been extensively studied for their interaction with sigma (σ) receptors. The bulky 2-naphthylmethyl group in this compound is thought to influence receptor selectivity due to its large aromatic surface area. Analogous compounds, such as 3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP), have shown high affinity for sigma receptors with Kᵢ values below 10 nM.

The binding affinity for sigma receptors is often determined using radioligands like [³H]-(+)-3-PPP. evitachem.comnih.gov Studies have shown that certain piperidine derivatives can be potent sigma receptor ligands, sometimes exhibiting enantioselectivity. evitachem.com For example, 1S,2R-cis-(-)-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide displays a high affinity for sigma receptors with a Kᵢ of 8.66 ± 0.35 nM and shows a 160-fold enantioselectivity over its (+)-enantiomer. evitachem.com

Furthermore, structural modifications can modulate the selectivity between σ₁ and σ₂ receptor subtypes. Halogen substitution on the aromatic ring of some N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives generally increased affinity for σ₂ receptors while maintaining similar affinity for σ₁ receptors. acs.org In contrast, substitutions with electron-donating groups resulted in weak or negligible affinity for σ₂ receptors but moderate affinity for σ₁ receptors. acs.org

Table 3: Sigma (σ) Receptor Binding Affinities of Selected Piperidine Analogues

| Compound/Analogue | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP) | Sigma | < 10 nM | |

| 1S,2R-cis-(-)-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide | Sigma | 8.66 ± 0.35 nM | evitachem.com |

| N-(1-Benzylpiperidin-4-yl)phenylacetamide (2-fluoro-substituted analogue) | σ₁ | 3.56 nM | acs.org |

| N-(1-Benzylpiperidin-4-yl)phenylacetamide (2-fluoro-substituted analogue) | σ₂ | 667 nM | acs.org |

| SA4503 ether analogues | σ₁ | 1.75 - 4.63 nM | researchgate.net |

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., CCR-3, D2L, D4.2, 5-HT2A)

The interaction of piperidine analogues with G-protein coupled receptors (GPCRs) is an area of active investigation. Studies have shown that these compounds can interact with various GPCRs, including dopamine and serotonin receptors. For example, some N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were found to have no affinity for dopamine D₂ and D₃ receptors, with IC₅₀ values greater than 10,000 nM. acs.org

In the context of serotonin receptors, certain 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have demonstrated affinity for the 5-HT₂A receptor. mdpi.com However, replacing an indole (B1671886) with a 7-azaindole (B17877) in one of these compounds led to a significant loss of affinity for the 5-HT₂A receptor, indicating the importance of this moiety for binding. mdpi.com

Furthermore, studies on GPCR interactions with 14-3-3 proteins have revealed that agonists can promote the recruitment of these proteins to receptors like the dopamine D₂ receptor (DRD2) and the serotonin 2A receptor (5HT2A). nih.gov This interaction can be concentration-dependent and isoform-specific. nih.gov

Quantitative Assessment of Receptor Affinity (Kᵢ Determination)

The inhibition constant (Kᵢ) is a critical parameter for quantifying the binding affinity of a ligand to a receptor. It represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The determination of Kᵢ values is a standard practice in receptor binding assays. For instance, the Kᵢ values for 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives at the serotonin transporter were found to be in the nanomolar range, indicating high affinity. nih.gov Similarly, the Kᵢ values for various piperidine analogues at the dopamine transporter and sigma receptors have been determined to be in the low nanomolar range, highlighting their potency. researchgate.netevitachem.com The Kᵢ is a more informative measure of inhibitor potency than the IC₅₀ because it is independent of the substrate concentration used in the assay. libretexts.org

Enzyme Inhibition Kinetic Analysis and Mechanism of Action Studies

While direct enzyme inhibition data for this compound is limited, studies on structurally related piperidine derivatives provide insights into their potential mechanisms of action.

Piperidine-containing compounds have been investigated as inhibitors of various enzymes. For example, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogues are known competitive inhibitors of human placental aromatase. nih.gov The inhibitory activity of these compounds was found to be dependent on the nature of the alkyl substituents, with the 3-octyl and 1-octyl analogues showing Kᵢ values of 0.09 and 0.12 µM, respectively, with testosterone (B1683101) as the substrate. nih.gov

The mechanism of action of piperidine derivatives can also involve the modulation of signaling pathways. For instance, some piperidine derivatives can modulate the NF-κB and PI3K/Akt pathways, which are implicated in inflammation and cancer.

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition, whether it is competitive, noncompetitive, or uncompetitive. libretexts.org These studies involve measuring enzyme activity at various substrate and inhibitor concentrations to determine key parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). libretexts.org For example, in the case of competitive inhibition, the apparent Kₘ increases while Vₘₐₓ remains unchanged in the presence of the inhibitor. libretexts.org

The kinetic resolution of piperidine intermediates using enzymes has also been explored. For instance, lipase-catalyzed acylation has been used for the kinetic resolution of piperidine atropisomers, which are key intermediates in the synthesis of farnesyl protein transferase inhibitors. nih.gov

Table 4: Enzyme Inhibition Data for Selected Piperidine Analogues

| Compound/Analogue | Enzyme | Inhibition Type | Kᵢ Value | Reference |

|---|---|---|---|---|

| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | Human Placental Aromatase | Competitive | 1.1 µM (Testosterone) | nih.gov |

| 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione | Human Placental Aromatase | Competitive | 0.09 µM (Testosterone) | nih.gov |

| 1-Octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | Human Placental Aromatase | Competitive | 0.12 µM (Testosterone) | nih.gov |

Investigation of Specific Enzyme Targets (e.g., NAPE-PLD, KasA, Acetylcholinesterase)

The piperidine scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for their inhibitory activity against a range of enzymes. enamine.net

N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. nih.gov Given the role of NAEs in various physiological processes like pain, inflammation, and mood, inhibitors of NAPE-PLD are of significant interest. nih.gov Research has shown that piperidine derivatives can be effective inhibitors of NAPE-PLD. For instance, modifications to the piperidine structure have been shown to enhance inhibitory potency against this enzyme. A high-throughput screening campaign identified a piperidine-containing compound, LEI-401, as a potent and selective inhibitor of human NAPE-PLD. nih.gov

KasA: Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the fatty acid synthase-II (FAS-II) system for the synthesis of mycolic acids, which are essential components of its cell wall. KasA, a β-ketoacyl-ACP synthase, is a vital enzyme in this pathway. Inhibition of KasA can disrupt mycolic acid synthesis, leading to bacterial death. Computational modeling studies have explored the potential of piperidine-based compounds to act as competitive inhibitors of KasA by binding to its active site. umw.edu

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. europeanreview.org Piperidine-based structures are found in several known AChE inhibitors. explorationpub.com For example, donepezil (B133215), a drug used to treat Alzheimer's disease, contains a benzylpiperidine moiety. explorationpub.com Studies on various piperidine alkaloids and their semi-synthetic analogues have demonstrated their potential to inhibit acetylcholinesterase. nih.gov

Determination of Inhibition Constants (IC50, Ki)

To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org The Ki, on the other hand, is a true equilibrium constant that reflects the intrinsic affinity of the inhibitor for the enzyme. edx.org

NAPE-PLD Inhibition: For the NAPE-PLD inhibitor LEI-401, which features a piperidine-like hydroxypyrrolidine moiety, a Ki value of 0.027 µM was determined. nih.govresearchgate.net Another piperidine-containing compound, inhibitor 2 , exhibited a Ki of 0.30 µM against human NAPE-PLD. nih.gov

Acetylcholinesterase Inhibition: In studies of acetylcholinesterase inhibitors, IC50 values are commonly reported. For example, two semi-synthetic piperidine analogues, compounds 7 and 9 , showed IC50 values of 7.32 µM and 15.1 µM, respectively, against rat brain acetylcholinesterase. nih.gov Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives reported a highly potent compound, 5d , with an IC50 of 13 nM against acetylcholinesterase. nih.gov It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, and converting them to Ki values provides a more standardized measure of inhibitor potency. ncifcrf.govnih.gov

Table 1: Experimentally Determined Inhibition Constants for Piperidine Analogues

| Compound/Analogue | Target Enzyme | IC50 | Ki |

|---|---|---|---|

| LEI-401 | NAPE-PLD | - | 0.027 µM |

| Inhibitor 2 | NAPE-PLD | - | 0.30 µM |

| Compound 7 | Acetylcholinesterase | 7.32 µM | - |

| Compound 9 | Acetylcholinesterase | 15.1 µM | - |

Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed)

Understanding the type of inhibition provides insight into the mechanism by which an inhibitor interacts with an enzyme. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.

Competitive Inhibition: In this mode, the inhibitor has a similar structure to the substrate and competes for the same active site on the enzyme. chemguide.co.uk This type of inhibition can be overcome by increasing the substrate concentration. chemguide.co.uk Many piperidine-based inhibitors of KasA are designed to be competitive inhibitors. umw.edu Similarly, some folate analogue inhibitors of dihydrofolate reductases exhibit competitive inhibition. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). explorationpub.com This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. Donepezil, a piperidine-containing drug, is a non-competitive inhibitor of acetylcholinesterase. explorationpub.com

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. Certain folate analogues have been shown to exhibit uncompetitive inhibition with respect to NADPH in their interaction with dihydrofolate reductase. nih.gov

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities.

The type of inhibition can be determined through kinetic studies by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Analysis of Enzyme-Inhibitor Complex Formation (e.g., Slow-Binding Inhibition)

The interaction between an enzyme and an inhibitor can be a dynamic process. In some cases, the initial enzyme-inhibitor complex may undergo a conformational change to form a more tightly bound complex, a phenomenon known as slow-binding inhibition. This is characterized by a time-dependent increase in the degree of inhibition.

For example, methotrexate, a folate analogue, acts as a slow, tight-binding inhibitor of dihydrofolate reductase. nih.gov Similarly, trimethoprim (B1683648) is a slow, tight-binding inhibitor of the E. coli dihydrofolate reductase. nih.gov This type of inhibition is significant as it can lead to a more prolonged and potent effect in a physiological setting. The formation of a stable enzyme-inhibitor complex is crucial for the efficacy of many drugs.

In Vitro Pharmacological Activity Screening

Beyond specific enzyme inhibition, this compound analogues are screened for broader pharmacological activities in vitro to identify potential therapeutic applications.

Antinociceptive Activity Evaluation

Antinociceptive agents are substances that reduce the sensitivity to painful stimuli. The piperidine scaffold is a common feature in many analgesic compounds. pjps.pk In vitro studies are the initial step in evaluating the potential of new compounds to alleviate pain. These studies can involve assessing the compound's interaction with receptors known to be involved in pain signaling pathways. For example, piperidine and piperazine (B1678402) derivatives have been investigated for their antagonist activity at histamine (B1213489) H3 and sigma-1 receptors, both of which are implicated in pain modulation. researchgate.net Direct phenotypic screening in animal models, while not strictly in vitro, often follows initial in vitro characterization to confirm antinociceptive effects. nih.gov

Antimicrobial Activity Studies

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Piperidine derivatives have shown promise in this area. nih.gov In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on various piperidine derivatives have demonstrated a range of antimicrobial activities. For instance, some halogenated benzene (B151609) derivatives with piperidine substituents inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov Other studies have shown that certain piperidin-4-one derivatives exhibit significant antimicrobial activity when compared to standard antibiotics like ampicillin. biomedpharmajournal.org The antimicrobial activity can be influenced by the specific substituents on the piperidine ring. biointerfaceresearch.comacs.org For example, a study on piperidine-4-carboxamide derivatives found that a sulphonyl derivative showed good antifungal activity. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Test Strains | Activity (MIC/Zone of Inhibition) |

|---|---|---|

| Halogenated benzene with piperidine substituents | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC: 32-512 µg/ml |

| Piperidin-4-one derivatives | Various bacterial and fungal strains | Significant activity compared to ampicillin |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | S. aureus, E. coli | Good activity |

Antidepressant Activity Assessment

The potential of piperidine derivatives as antidepressant agents has been a subject of significant research, with studies often focusing on their ability to inhibit the reuptake of key neurotransmitters.

A series of arylalkanol-piperidine derivatives were synthesized and evaluated for their efficacy as triple reuptake inhibitors, targeting serotonin (5-HT), norepinephrine (B1679862) (NA), and dopamine (DA) transporters. nih.gov Several of these compounds demonstrated high potency for all three transporters. In subsequent in vivo evaluations using the mouse tail suspension test (TST), optimized compounds 2j and 2m were found to significantly decrease immobility time at various oral doses, an indicator of antidepressant-like effects. nih.gov Notably, these compounds did not act as general motor stimulants at the tested doses and showed favorable pharmacokinetic profiles in rats. nih.gov

In another study, novel benzothiazole (B30560) derivatives incorporating a piperidine moiety were synthesized and assessed for antidepressant activity. mdpi.com The evaluation, also using the tail suspension test in mice, revealed that several compounds significantly reduced immobility time. mdpi.com Similarly, other research efforts have aimed to synthesize new piperidine derivatives and test their antidepressant-like effects using both the tail suspension and modified forced swimming tests (MFST), further underscoring the interest in this chemical class for developing new antidepressant therapies. researchgate.net

| Compound | Description | Assay | Key Finding |

|---|---|---|---|

| 2j | Arylalkanol-piperidine derivative | Mouse Tail Suspension Test (TST) | Showed significant reduction of immobility time at 10-50 mg/kg po. |

| 2m | Arylalkanol-piperidine derivative | Mouse Tail Suspension Test (TST) | Showed significant reduction of immobility time at 10-50 mg/kg po. |

| 2a, 2k, 2n | Arylalkanol-piperidine derivatives | Triple Reuptake Inhibition Assay | Exhibited high potency for 5-HT, NA, and DA transporters. |

Anticonvulsant Activity Assessment

The structural features of piperidine have also been leveraged in the design of potential anticonvulsant agents. researchgate.net Research in this area often involves screening compounds in established preclinical models of epilepsy.

One study involved the synthesis and evaluation of a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)propanamide analogues for anticonvulsant activity according to the Antiepileptic Drug Development (ADD) Program protocol. researchgate.net The series included compounds where the substituent was a piperidine ring. Compound 6h , N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide, emerged as the most active, showing efficacy in both the maximal electroshock seizure (MES) and the subcutaneous metrazol (scMET) seizure tests. researchgate.net Another analogue, compound 6d , which contains a piperidine moiety, was found to be equipotent in the scMET test. researchgate.net

Further research on other heterocyclic systems has also highlighted the potential of piperidine-containing molecules. A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for anticonvulsant properties. nih.gov While several compounds were active in the minimal clonic seizure model (6 Hz psychomotor seizure test), compound 4f , which incorporates a pyridin-4-yl group, showed protective effects in the MES and scMET seizure models at a dose of 300 mg/kg. nih.gov Mechanistic studies on piperine, a piperidine alkaloid, suggest that its anticonvulsant effects may be attributed, at least in part, to its activity as a Na+ channel antagonist. nih.gov

| Compound | Substituent | Maximal Electroshock Seizure (MES) Test | Subcutaneous Metrazol (scMET) Seizure Test |

|---|---|---|---|

| 6d | Piperidine | Inactive | Active at 100 mg/kg (0.5h) and 300 mg/kg (4.0h) |

| 6h | 4-(2-Fluorophenyl)piperazine | Active at 30 mg/kg (0.5h & 4.0h) | Active at 100 mg/kg (0.5h & 4.0h) |

| 6i | 4-(Pyridin-2-yl)piperazine | Inactive | Active at 100 mg/kg (0.5h) and 300 mg/kg (4.0h) |

Other Mechanistic Biological Activity Investigations (e.g., DNA interaction)

Beyond receptor modulation and ion channel activity, the interaction of piperidine-containing compounds with fundamental biological macromolecules like DNA has been investigated to understand their mechanisms of action, particularly in the context of anticancer applications.

Studies have examined how incorporating a piperidine ligand into platinum-based chemotherapy drugs, such as cisplatin, affects their interaction with DNA. nih.gov In an investigation of cis-[PtCl(2)(NH(3))(piperidine)], it was found that replacing an ammine group with piperidine does not fundamentally alter the DNA binding mode, including the types of conformational changes induced and the subsequent excision of the platinum-DNA cross-links by nucleotide excision repair mechanisms. nih.gov However, the study suggested that the reduced cytotoxicity of this analogue in certain cancer cells might be linked to a lower affinity of high mobility group proteins for the DNA adducts formed by the piperidine-containing complex. nih.gov

In a different approach, a water-soluble zinc(II) phthalocyanine (B1677752) derivative bearing four N-methyl-(1-benzylpiperidin-4-yl)oxy substituents (ZnPc-2 ) was synthesized, and its interaction with calf thymus DNA (CT-DNA) was explored. rsc.org Spectroscopic titration results indicated that ZnPc-2 effectively binds to CT-DNA through a non-covalent binding mode, with a calculated binding constant (Kb) of 7.5 × 104 M−1. rsc.org Further analysis with agarose (B213101) gel electrophoresis demonstrated that the compound binds strongly to DNA and exhibits nuclease activity, being able to cleave DNA even at low concentrations. rsc.org Molecular docking studies supported a strong binding tendency to DNA. rsc.org The interaction of naphthyl-containing heterocycles with DNA, involving mechanisms like intercalation and photocleavage, has also been an area of research, which is relevant given the naphthyl group in the parent compound this compound. rsc.org

Systematic Elucidation of Pharmacophoric Requirements

Pharmacophoric analysis of this compound systems involves dissecting the molecule into its key components—the N-substituent, the piperidine ring, and the naphthyl moiety—to understand the contribution of each part to biological activity.

The substituent attached to the piperidine nitrogen is a critical determinant of both binding affinity and selectivity for various receptors and enzymes. Research on related piperidine scaffolds has consistently shown that modifications at this position can drastically alter the pharmacological profile.

Studies on piperidine derivatives have demonstrated that the nature of the N-substituent plays a pivotal role in their interaction with biological targets. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, an N-(2-naphthylmethyl) substituent was found to confer subnanomolar affinity for the dopamine transporter (DAT) with a Kᵢ value of 0.7 nM and good selectivity. researchgate.net Similarly, for N-(piperidin-4-yl)-naphthamides, a benzyl group on the piperidine nitrogen was found to be optimal for favorable interactions with dopamine D₄.₂ and serotonin 5-HT₂ₐ receptors. nih.gov Conversely, increasing the length of the linker between an N-aryl group and the piperidine nitrogen led to a decrease in affinity for these receptors. nih.gov

The size and type of the N-substituent can modulate activity across different target classes. In the development of inhibitors for steroid-5α-reductase, a range of N-substituents including benzoyl, benzyl, and diphenylacetyl on a piperidine core resulted in a wide spectrum of inhibitory potencies. nih.gov For cholinesterase inhibitors based on a piperidine-3-carbohydrazide-hydrazone scaffold, varying the N-substituent between phenylethyl, phenylpropyl, and phenylbutyl groups significantly influenced their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In some systems, such as meperidine analogues targeting the serotonin transporter (SERT), N-demethylation to a secondary amine actually improved binding affinity and selectivity. researchgate.net These findings highlight that the optimal N-substituent is highly dependent on the specific topology and chemical environment of the target's binding site.

Table 1: Effect of N-Substitution on Biological Activity of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Scaffold | N-Substituent | Target | Effect | Reference |

|---|---|---|---|---|

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | 2-Naphthylmethyl | DAT | High affinity (Kᵢ = 0.7 nM) and good selectivity | researchgate.net |

| N-(piperidin-4-yl)-2-naphthamide | Benzyl | D₄.₂/5-HT₂ₐ Receptors | Favorable interaction | nih.gov |

| Meperidine Analogue | Methyl | SERT | N-demethylation improved affinity and selectivity | researchgate.net |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Diphenylacetyl | 5α-reductase Type 1 & 2 | Potent inhibition (IC₅₀ = 3.44 & 0.37 µM) | nih.gov |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Dicyclohexylacetyl | 5α-reductase Type 2 | Strong and selective inhibition (IC₅₀ = 60 nM) | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone | Phenylethyl/propyl/butyl | AChE/BuChE | Modulated inhibitory activity | nih.gov |

Modifications to the piperidine ring itself, including the addition of substituents and alterations in stereochemistry, are crucial for fine-tuning biological potency and selectivity. ontosight.ai The position, nature, and orientation of these substituents can dictate how the molecule fits into a binding pocket and interacts with key residues.

The stereochemistry of substituents on the piperidine ring can have a profound impact on activity. Studies on 3,4-disubstituted piperidine analogues revealed that cis and trans isomers, as well as their individual enantiomers, exhibit dramatically different selectivity profiles for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov For example, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov In the context of prodine-type analgesics, changing the substituent at the 3-position of the piperidine ring can lead to significant changes in biological effects. core.ac.uk Similarly, the activity of piperidine nitroxides against oxidative stress was found to be dependent on the structure of the substituent at the 4-position. nih.gov

The development of novel substitution patterns on the piperidine ring is an active area of research to access new chemical space. kcl.ac.uk The synthesis of 2-substituted 4-piperidone (B1582916) building blocks has enabled the creation of donepezil analogues, demonstrating that substitution at the 2-position of the piperidine ring influences acetylcholinesterase inhibitory potency. kcl.ac.uk

Table 2: Influence of Piperidine Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| Base Scaffold | Ring Substitution Pattern | Target(s) | Key Finding | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)piperidine | 3,4-disubstitution (cis/trans isomers) | DAT, NET, SERT | Stereochemistry dictates transporter selectivity | nih.gov |

| Prodine | 3-position substitution | Opioid Receptors | Variation leads to marked changes in biological effect | core.ac.uk |

| Piperidine Nitroxide | 4-position substitution | Antioxidant Activity | Substituent structure is an important factor for activity | nih.gov |

| N-benzyl-4-piperidone | 2-position substitution | Acetylcholinesterase | 2-substitution affects inhibitory potency of donepezil analogues | kcl.ac.uk |

| 4-Aminopiperidine | Ring contraction to 3-aminopyrrolidine | MCH Receptor | Enhanced antagonist activity | nih.gov |

The naphthyl group of this compound is a defining feature that significantly influences its interaction with biological targets. This large, hydrophobic, and aromatic system plays a critical role in establishing binding affinity and selectivity through various non-covalent interactions.

The extended aromatic surface of the naphthyl moiety is particularly effective for binding to the serotonin transporter (SERT). In a study of meperidine analogues, the 2-naphthyl derivative exhibited the most potent binding affinity for SERT and was highly selective over other monoamine transporters. researchgate.net The bulky naphthylmethyl group is thought to enhance binding through extended π-interactions within the receptor's active site. This is further supported by work on other transporter ligands, where an N-(2-naphthylmethyl) substituent conferred high affinity and selectivity for the dopamine transporter (DAT). researchgate.net

The orientation of the naphthyl ring is also critical. Comparative studies of 1-naphthamide (B1198061) and 2-naphthamide (B1196476) derivatives of piperidine showed that the point of attachment to the core structure dramatically influenced selectivity between D₄.₂ and 5-HT₂ₐ receptors. nih.gov In computational studies for designing inhibitors of the enzyme KasA from M. tuberculosis, the large aromatic pyrene (B120774) group of a lead compound was proposed to be replaceable with smaller aryl groups like naphthylmethyl, suggesting the naphthyl group provides a substantial hydrophobic surface area crucial for occupying specific binding pockets. umw.edu

Advanced Computational Chemistry Approaches

Computational modeling has become an indispensable tool for understanding the molecular interactions that govern the activity of this compound systems. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights at the atomic level, guiding the rational design of new compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in visualizing ligand-target interactions and formulating hypotheses about structure-activity relationships.

Docking studies have been widely applied to piperidine-based compounds to elucidate their binding modes. For example, simulations of piperidine derivatives with acetylcholinesterase (AChE) suggested that potent inhibitors can bind simultaneously to the catalytic active site and the peripheral anionic site of the enzyme. ebi.ac.uk In the study of sigma-1 (σ₁) receptor ligands, docking was used to analyze the binding pose of a potent piperidine-based agonist, revealing crucial interactions with specific amino acid residues in the binding pocket. nih.gov Similarly, docking results for piperidine-substituted 2(3H)-benzoxazolones in the active site of caspase-3 supported experimental cytotoxicity data and identified key hydrogen bonds with catalytically important residues. jmchemsci.com These studies demonstrate the power of molecular docking to rationalize observed biological activity and provide a structural basis for further optimization. nih.govnih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational flexibility of the ligand and the protein, and to evaluate the stability of the predicted binding mode in a simulated physiological environment.

MD simulations are frequently used to validate and refine the results of molecular docking. For piperidine derivatives targeting the main protease (MPro) of SARS-CoV-2, MD simulations were performed to confirm the stability of the docked complexes within the enzyme's active site in an aqueous environment. nih.gov Similar approaches have been used to study the stability of piperidine-hydrazone inhibitors complexed with AChE and BuChE, confirming that the enzymes maintain their structural integrity while interacting with the ligand. nih.gov In the development of histamine H₃ and sigma receptor antagonists, MD simulations helped to examine the stability of the compounds in the binding pockets and understand the interactions responsible for their affinity. researchgate.net These simulations provide crucial insights into the dynamic nature of molecular recognition and the stability of the ligand-target interactions, which are essential for effective drug action. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

While specific experimental quantum chemical data for this compound is not extensively documented in publicly available literature, its electronic properties and reactivity can be inferred from established computational methodologies applied to analogous piperidine derivatives. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometry and calculating a variety of electronic descriptors that govern a molecule's behavior. scielo.org.mxresearchgate.netjksus.org

Calculations for similar structures typically employ DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to determine key electronic parameters. scielo.org.mxnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Further analysis can elucidate global chemical reactivity characteristics such as ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), molecular hardness (η), and softness (s). scielo.org.mx These descriptors help in understanding the molecule's tendency to donate or accept electrons. For instance, the molecular electrostatic potential (MEP) map can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. researchgate.netnih.gov In piperidine derivatives, the nitrogen atom is often a primary site for nucleophilic reactions. researchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance in Molecular Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity; a larger gap implies higher stability. researchgate.net |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. scielo.org.mxmdpi.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution; harder molecules have larger energy gaps. scielo.org.mxmdpi.com |

| Chemical Softness | S | The reciprocal of hardness; describes the capacity of a molecule to accept electrons. mdpi.com |

These computational approaches provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its potential biological interactions. nih.govarxiv.org

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to forecast the likely biological activities of a compound based on its structural formula. way2drug.comway2drug.com The PASS algorithm compares the structure of a query molecule against a vast training set of compounds with known activities, generating probabilities for the compound being active (Pa) or inactive (Pi) for thousands of biological functions. way2drug.comuinsgd.ac.id These functions include pharmacotherapeutic effects, biochemical mechanisms, and potential toxicity. way2drug.com

For novel piperidine derivatives, PASS has been employed to identify a wide range of potential applications, such as treatments for central nervous system disorders, cancer, and use as antiarrhythmic or antimicrobial agents. clinmedkaz.orgclinmedkaz.org The prediction accuracy of PASS is reported to be high, with an average accuracy of approximately 95-96% based on leave-one-out cross-validation of its training set. way2drug.comway2drug.com

While a specific PASS report for this compound is not publicly available, a hypothetical prediction based on its structural features—a piperidine core linked to a bulky, lipophilic naphthyl group—would likely indicate a range of potential activities. Studies on other piperidine derivatives have shown predicted activities with Pa values often ranging from 0.5 to over 0.8 for various targets. clinmedkaz.org

Table 2: Illustrative PASS Predictions for a Piperidine Scaffold

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Monoamine oxidase B inhibitor | > 0.7 | < 0.05 | High probability of being an MAO-B inhibitor. |

| Antipsychotic | > 0.6 | < 0.1 | Likely to exhibit antipsychotic properties. |

| Dopamine receptor antagonist | > 0.5 | < 0.1 | Moderate probability of acting on dopamine receptors. |

| Antiarrhythmic | > 0.5 | < 0.2 | Moderate probability of having antiarrhythmic effects. |

| Carcinogenic | < 0.3 | > 0.4 | Unlikely to be carcinogenic based on the model. |

Note: This table is for illustrative purposes only and does not represent actual PASS data for this compound.

Such predictions are invaluable for prioritizing compounds for further preclinical screening and target identification. clinmedkaz.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For piperidine derivatives, QSAR models have been developed to predict activities such as toxicity against pathogens and inhibitory activity against various enzymes. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A training set of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Building : Statistical methods are used to create a regression model that links the descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various machine learning approaches like neural networks. nih.govresearchgate.net

Validation : The model's robustness and predictive power are rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds. nih.govnih.gov

For piperidine derivatives, QSAR studies have successfully used topological and 3D autocorrelation descriptors to build robust models with high determination coefficients (r² > 0.8) and predictive accuracy (Q² > 0.7). nih.govnih.gov These models help in understanding which structural features are crucial for activity and in designing new, more potent analogues. researchgate.net

Table 3: Common Methodologies in QSAR for Piperidine Analogues

| Component | Examples | Purpose in QSAR Modeling |

|---|---|---|

| Molecular Descriptors | Topological (e.g., connectivity indices), Constitutional (e.g., atom counts), Quantum-Chemical (e.g., HOMO/LUMO), 3D-MoRSE, GETAWAY, Autocorrelation descriptors. nih.gov | To numerically encode the structural and physicochemical properties of the molecules. |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), Artificial Neural Networks (ANN). nih.govresearchgate.net | To generate a mathematical equation correlating descriptors with biological activity. |

| Validation Metrics | Determination Coefficient (r²), Leave-One-Out Cross-Validation (Q²LOO), External Validation (r²pred), Root Mean Square Error (RMSE). nih.gov | To assess the statistical significance, robustness, and predictive ability of the model. |

Chemoinformatic Analysis and Database Mining for Related Scaffolds

Chemoinformatic analysis involves the use of computational tools to explore chemical space and analyze large datasets of chemical compounds. For this compound, this process begins with analyzing its fundamental scaffold, which combines a piperidine ring with a naphthylmethyl substituent. The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and natural alkaloids. nih.gov

Database mining is a key chemoinformatic technique used to identify compounds with similar structural features or predicted properties. Large chemical databases such as ChEMBL, PubChem, and ZINC can be searched to find analogues of this compound. ucsc.edu This can be done by substructure searching, similarity searching based on molecular fingerprints, or using pharmacophore models derived from the compound's 3D structure. nih.gov

Scaffold-based analysis, using tools like Scaffold Hunter, allows for the hierarchical classification of molecules based on their core ring systems. mdpi.comsemanticscholar.org This can reveal the diversity of compounds built upon the piperidine or naphthalene core and identify other "virtual scaffolds" that may possess interesting biological activities. mdpi.com For example, a search could identify related scaffolds such as bridged piperidines, phenylpiperidines, or other bicyclic systems that share pharmacophoric features with the target molecule. nih.gov Such analyses can uncover structure-activity trends across a wider range of chemical classes and guide the design of novel compound libraries. whiterose.ac.uk

Table 4: Chemoinformatic Approaches for Scaffold Analysis

| Technique | Description | Application to this compound |

|---|---|---|

| Substructure/Similarity Search | Searching databases for molecules containing a specific fragment or having a high degree of structural similarity to the query. | Identify all publicly known compounds containing the this compound core or close analogues. |

| Scaffold Tree Analysis | Hierarchically decomposing molecules into their constituent ring systems to analyze scaffold diversity. mdpi.com | Map the chemical space around the piperidine-naphthalene combination and identify related core structures. |

| Pharmacophore Querying | Using a 3D arrangement of essential chemical features (e.g., H-bond donors/acceptors, aromatic rings) as a search query. nih.gov | Find structurally diverse compounds that may have a similar mechanism of action by fitting the same pharmacophore model. |

| Molecular Networking | Grouping compounds based on tandem mass spectrometry (MS/MS) fragmentation similarity. nih.gov | Explore the natural product space for related alkaloid scaffolds and understand their biosynthetic relationships. |

Future Directions and Academic Research Impact

Design and Synthesis of Advanced 3-(2-Naphthylmethyl)piperidine Derivatives with Tailored Biological Profiles

The future exploration of this compound would logically commence with the design and synthesis of a library of derivatives to probe its structure-activity relationship (SAR). The core structure presents several avenues for chemical modification to achieve tailored biological profiles. Key synthetic strategies could involve:

N-Substitution: The secondary amine of the piperidine (B6355638) ring is a prime site for modification. Introducing a variety of substituents, such as alkyl chains, aryl groups, and functionalized moieties, could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of a methyl group could alter its lipophilicity and metabolic stability, while incorporating a pharmacophore known to interact with a specific biological target could direct its activity.

Piperidine Ring Substitution: Further substitution on the piperidine ring itself could introduce stereochemical complexity and refine the compound's interaction with biological targets. The synthesis of diastereomers and enantiomers would be crucial to investigate stereospecific binding.

Naphthalene (B1677914) Moiety Modification: The naphthalene ring offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity and intrinsic activity.

A hypothetical synthetic approach to generate a library of N-substituted derivatives is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Class |

| This compound | Alkyl Halide | N-Alkylation | N-Alkyl-3-(2-naphthylmethyl)piperidines |

| This compound | Acyl Chloride | N-Acylation | N-Acyl-3-(2-naphthylmethyl)piperidines |

| This compound | Arylboronic Acid | Buchwald-Hartwig Amination | N-Aryl-3-(2-naphthylmethyl)piperidines |

Expansion of In Vitro Biological Screening Panels for Novel Target Identification

Given the lack of data on the biological activity of this compound, a broad and diverse in vitro screening campaign would be essential to identify potential therapeutic targets. The structural motifs present in the molecule—a piperidine ring and a naphthalene group—are found in compounds with a wide range of biological activities. Therefore, a comprehensive screening panel should be employed.

Potential Target Classes for Screening:

| Target Class | Rationale for Inclusion | Examples of Assays |

| G Protein-Coupled Receptors (GPCRs) | The piperidine moiety is a common feature in many GPCR ligands. | Radioligand binding assays, functional assays (e.g., cAMP, calcium flux). |

| Ion Channels | Naphthalene-containing compounds have been shown to modulate various ion channels. | Electrophysiological assays (e.g., patch-clamp). |

| Kinases | The piperidine scaffold can be found in kinase inhibitors. | Enzymatic activity assays, cellular phosphorylation assays. |

| Nuclear Receptors | The lipophilic naphthalene group could facilitate interaction with these intracellular receptors. | Reporter gene assays, co-activator/co-repressor recruitment assays. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should initial screenings identify a significant biological activity for this compound or its derivatives, the integration of multi-omics data would be a powerful approach to elucidate its mechanism of action. This would involve treating relevant cell lines or animal models with the compound and analyzing the resulting changes at different biological levels.

Potential Multi-Omics Workflow:

| Omics Level | Technique | Potential Insights |

| Transcriptomics | RNA-Sequencing | Identification of genes and pathways modulated by the compound. |

| Proteomics | Mass Spectrometry | Understanding changes in protein expression and post-translational modifications. |

| Metabolomics | Mass Spectrometry, NMR | Revealing alterations in cellular metabolism. |

By integrating these datasets, researchers could construct a comprehensive picture of the compound's cellular effects, identify its primary targets, and uncover potential off-target effects.

Advancement of Computational Methodologies for Predictive Modeling and De Novo Design

In parallel with experimental work, computational methodologies would play a vital role in accelerating the discovery and optimization of this compound-based therapeutics.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed as SAR data becomes available. These models would help in predicting the biological activity of newly designed derivatives, prioritizing synthesis, and minimizing resource expenditure.